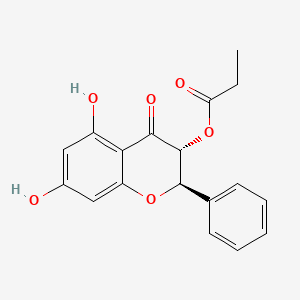

Pinobanksin 3-O-propanoate

Description

Overview of Flavonoids and Their Significance in Natural Product Research

Flavonoids represent a large and diverse group of naturally occurring phenolic compounds, which are secondary metabolites found in a wide variety of plants, including fruits, vegetables, grains, bark, roots, stems, and flowers. nih.govcambridge.orgresearchgate.net Their basic structure consists of a fifteen-carbon skeleton (C6-C3-C6), which includes two phenyl rings (A and B) and a heterocyclic ring (C). researchgate.netnih.gov In plants, flavonoids play a crucial role in various physiological processes, such as providing pigmentation to flowers to attract pollinators, protecting against UV radiation, and defending against pathogens and herbivores. nih.govnih.gov

The significance of flavonoids in natural product research is immense, largely due to their wide range of biological activities. nih.govcambridge.org These compounds have been the subject of extensive scientific investigation, revealing properties such as antioxidant, anti-inflammatory, antimicrobial, and antiviral effects. cambridge.orgmdpi.com This has led to their consideration as indispensable components in a variety of nutraceutical, pharmaceutical, and cosmetic applications. nih.govcambridge.org The continuous discovery of new flavonoid structures and the exploration of their biological potential make them a central focus in the quest for new therapeutic agents from natural sources. mdpi.com

Classification and Structural Characteristics of Dihydroflavonols

Within the broad class of flavonoids, dihydroflavonols, also known as flavanones, are a significant subgroup. mdpi.comnih.gov Structurally, they are characterized by the saturation of the C2-C3 double bond in the C-ring of the flavonoid skeleton, resulting in a 3-hydroxy-2,3-dihydro-4H-1-benzopyran-4-one core. nih.govresearchgate.net A key feature of dihydroflavonols is the presence of a hydroxyl group at the 3-position of the C-ring. researchgate.netmdpi.com

The classification of dihydroflavonols is primarily based on the hydroxylation pattern of the B-ring. oup.com The three main types are:

Dihydrokaempferol (DHK): Contains one hydroxyl group on the B-ring. oup.com

Dihydroquercetin (DHQ): Contains two hydroxyl groups on the B-ring. oup.com

Dihydromyricetin (DHM): Contains three hydroxyl groups on the B-ring. oup.com

These structural variations, particularly the number and position of hydroxyl groups, significantly influence the chemical properties and biological activities of the dihydroflavonol. oup.com Dihydroflavonols are important intermediates in the biosynthesis of other flavonoid classes, such as flavonols and anthocyanins. nih.govmdpi.com

Pinobanksin (B127045) as a Fundamental Dihydroflavonol Scaffold

Pinobanksin is a specific dihydroflavonol that serves as a fundamental scaffold for a variety of derivatives. nih.govchemicalbook.com Its chemical structure is (2R,3R)-3,5,7-trihydroxy-2-phenyl-chroman-4-one, indicating hydroxyl groups at positions 3, 5, and 7 of the flavanone (B1672756) backbone. chemicalbook.comnih.gov Pinobanksin is a naturally occurring compound, notably found in high concentrations in propolis, a resinous substance produced by bees, as well as in the heartwood of pine trees. nih.govchemicalbook.com

As a dihydroflavonol, pinobanksin exhibits antioxidant properties and has been the subject of research for its potential biological activities. chemicalbook.com Its structure, featuring multiple hydroxyl groups, allows for various chemical modifications, such as esterification, which can alter its physicochemical properties and biological effects.

Pinobanksin 3-O-propanoate: Structural Features and Research Context

This compound is a derivative of pinobanksin where the hydroxyl group at the 3-position is esterified with a propanoate group. nih.govontosight.ai This modification results in the chemical name [(2R,3R)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] propanoate. ontosight.ainih.gov The addition of the propanoate ester group increases the lipophilicity of the molecule compared to the parent compound, pinobanksin, which may influence its absorption and distribution in biological systems.

Chemical Properties of Mentioned Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Pinobanksin | C15H12O5 | 272.25 |

| This compound | C18H16O6 | 328.31 |

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-2-14(21)24-18-16(22)15-12(20)8-11(19)9-13(15)23-17(18)10-6-4-3-5-7-10/h3-9,17-20H,2H2,1H3/t17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVRDRUFOJECRK-MSOLQXFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biosynthetic Pathways of Pinobanksin 3 O Propanoate

Identification and Distribution in Biological Sources

Pinobanksin (B127045) 3-O-propanoate is a naturally occurring flavonoid, an ester derivative of the flavanonol pinobanksin. Its presence is closely linked to bee products and the specific plant resins bees collect.

Pinobanksin 3-O-propanoate has been identified as a constituent of propolis, a resinous mixture that honeybees produce by mixing saliva and beeswax with exudates gathered from tree buds, sap flows, or other botanical sources. medchemexpress.com The chemical composition of propolis is highly variable and is dependent on the geographical location and the available plant species.

Research has confirmed the presence of this compound in propolis from different parts of the world. It has been identified as one of the main bioactive components in Mayan propolis. nih.gov In a study of propolis from the Guilan Province of Iran, this compound was detected in samples sourced from forest trees, whereas it was absent in propolis collected from citrus and pine dominant areas in the same province. biocrick.com This highlights the compound's specific botanical origin and the resulting geographical variability of propolis composition. Similarly, analyses of Sonoran propolis have also isolated and identified this compound among other pinobanksin esters. researchgate.net

The following table summarizes findings on the presence of this compound and related compounds in propolis from various geographical locations.

| Location/Type | Identified Compounds |

| Mayan Propolis | Pinobanksin-3-O-propionate, Pinobanksin-3-O-acetate, Pinocembrin (B1678385), Coumaric acid. nih.gov |

| Iranian Propolis (Guilan Province, Forest Trees) | This compound, Chrysin (B1683763), Tectochrysin, Pinobanksin-3-acetate, Pinostrobin, Pinocembrin. biocrick.com |

| Sonoran Propolis | Pinobanksin-3-O-propanoate, Pinobanksin, Pinocembrin, Chrysin, Pinobanksin-3-acetate. researchgate.net |

| New Zealand Propolis | Pinobanksin-3-O-acetate, Pinocembrin. nih.gov |

| Polish Propolis | Pinobanksin, Catechin, Epicatechin, Myricetin, Vanillic acid, Syringic acid. nih.gov |

| Brazilian Red Propolis | Pinobanksin, Quercetin, Luteolin, Daidzein, Pinocembrin-3-acetate. mdpi.com |

The primary botanical precursors for the type of propolis that contains pinobanksin and its esters are the bud exudates of various poplar species (Populus spp.). nih.govnih.gov These resinous exudates are rich in flavonoids, which bees collect to produce propolis. While pinobanksin and pinobanksin 3-acetate are commonly identified in the bud extracts of species like Populus balsamifera (balsam poplar) and Populus nigra (black poplar), the direct identification of this compound in these plant exudates is less commonly specified in literature. nih.govnih.govresearchgate.net However, the consistent presence of the parent compound, pinobanksin, in poplar buds strongly suggests they are the ultimate source. nih.gov

The genus Pinus (pines) is also a significant source of pinobanksin, which is commonly found in the heartwood of numerous pine species. nih.gov The initial isolation of pinobanksin was from the heartwood of Pinus banksiana. nih.gov While pinobanksin is abundant in this genus, propolis derived from pine regions does not always contain its propanoate ester, as seen in the study from Guilan Province, Iran. biocrick.com

The parent compound, pinobanksin, is a known constituent of various types of honey and bee pollen. nih.govtaylorandfrancis.com Its presence in honey is derived from the nectar and pollen that bees collect, and it is considered a potential marker for the honey's botanical origin. taylorandfrancis.comnih.gov A comprehensive review of monofloral honeys lists Pinobanksin-3-O-propionate as a flavonoid derivative that has been reported in honey. nih.gov

Similarly, pinobanksin is one of several major flavanones found in bee pollen, alongside compounds like pinocembrin and naringenin (B18129). nih.gov While the parent compound is well-documented in bee pollen, the specific presence of the this compound ester is not as frequently reported.

Biosynthetic Routes to Pinobanksin within Plants

The biosynthesis of this compound first requires the synthesis of its precursor, pinobanksin. This process is part of the broader flavonoid biosynthesis pathway, a major branch of the phenylpropanoid pathway in plants.

The biosynthesis of pinobanksin begins with the amino acid L-phenylalanine. mdpi.com This precursor enters the phenylpropanoid pathway where it is acted upon by a series of key enzymes. mdpi.com

Phenylalanine ammonia-lyase (PAL) converts L-phenylalanine into cinnamic acid. mdpi.com

Cinnamate-4-hydroxylase (C4H) hydroxylates cinnamic acid to form 4-coumaric acid. mdpi.com

4-coumarate:CoA ligase (4CL) then converts 4-coumaric acid into its activated thioester, 4-coumaroyl-CoA. mdpi.com

Chalcone (B49325) synthase (CHS) , a pivotal enzyme, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. nih.gov

Chalcone isomerase (CHI) subsequently catalyzes the stereospecific cyclization of the chalcone into the flavanone (B1672756) naringenin. From naringenin, the pathway can lead to pinocembrin.

The direct precursor to pinobanksin is the flavanone pinocembrin . nih.gov

Pinobanksin is formed from pinocembrin through enzymatic hydroxylation . nih.gov This reaction adds a hydroxyl group to the C3 position of the flavanone backbone, converting it into a dihydroflavonol (also known as a flavanonol).

The final step to form this compound would involve the esterification of the 3-hydroxyl group of pinobanksin with propanoic acid, a reaction likely catalyzed by an acyltransferase enzyme, though the specific enzyme for this reaction in plants is not well-characterized.

| Enzyme | Abbreviation | Function in Pathway |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. mdpi.com |

| Cinnamate-4-hydroxylase | C4H | Converts cinnamic acid to 4-coumaric acid. mdpi.com |

| 4-coumarate:CoA ligase | 4CL | Converts 4-coumaric acid to 4-coumaroyl-CoA. mdpi.com |

| Chalcone synthase | CHS | Synthesizes naringenin chalcone from 4-coumaroyl-CoA and malonyl-CoA. nih.gov |

| Chalcone isomerase | CHI | Cyclizes naringenin chalcone to naringenin. semanticscholar.org |

| Flavanone 3-hydroxylase (F3H) | F3H | (Likely enzyme type) Hydroxylates pinocembrin to form pinobanksin. |

The biosynthesis of flavonoids, including pinobanksin, is under complex genetic and transcriptomic control. The expression of the structural genes encoding the biosynthetic enzymes (like PAL, CHS, CHI, etc.) is regulated by a combination of transcription factors. mdpi.comnih.gov

The primary regulators belong to the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families. frontiersin.org These transcription factors often form a ternary complex, known as the MBW complex (MYB-bHLH-WD40), which binds to the promoter regions of the flavonoid structural genes to activate their transcription. nih.govfrontiersin.org

The flavonoid pathway is often divided into early biosynthetic genes (EBGs), such as CHS and CHI, and late biosynthetic genes (LBGs). frontiersin.org The synthesis of flavanones like pinocembrin and subsequent dihydroflavonols like pinobanksin is controlled by the regulation of these EBGs. frontiersin.org Different members of the MYB transcription factor family can specifically regulate different branches of the flavonoid pathway, allowing the plant to control the production of specific compounds in response to developmental cues or environmental stresses. frontiersin.orgresearchgate.net

Transcriptome analyses in various plant species have shown that the expression levels of genes like PAL, CHS, CHI, and F3H are highly correlated with the accumulation of flavonoids. frontiersin.orgmdpi.com Environmental factors and plant hormones can also influence this regulatory network, thereby affecting the production of pinobanksin and its precursors. nih.gov

Mechanisms of Propanoate Esterification to Pinobanksin in Biological Systems

This compound is a naturally occurring ester derivative of the flavonoid pinobanksin. Its presence has been notably identified in propolis, a resinous mixture produced by honeybees from substances collected from parts of plants, buds, and exudates. nih.govresearchgate.netmdpi.comnih.gov The plant origin of the resins collected by bees is a significant factor in the chemical composition of the propolis, with species from the Pinus and Populus genera being common sources. mdpi.comresearchgate.net

The biosynthetic pathway to this compound begins with its precursor, pinobanksin. nih.gov Pinobanksin itself is a flavanone commonly found in the heartwood of Pinus species, as well as in fruits, honey, and bee pollen. nih.gov The formation of this compound involves the esterification of the hydroxyl group at the 3-position of the pinobanksin molecule with a propanoate group. While the precursor is well-established, the precise enzymatic mechanisms driving this specific esterification in nature are not yet fully elucidated.

The esterification of flavonoids in plants is a known biochemical modification that alters their physicochemical properties. Generally, this process is catalyzed by acyltransferases, a class of enzymes that facilitate the transfer of an acyl group from a donor molecule to an acceptor molecule. In the case of this compound, it is proposed that a specific acyltransferase is responsible for transferring a propanoyl group, likely from propanoyl-CoA, to the 3-hydroxyl group of pinobanksin.

While the specific enzyme responsible for the propanoate esterification of pinobanksin has not been isolated or characterized, the general mechanism of flavonoid acylation in plants is well-documented. These enzymatic reactions are crucial for the biosynthesis of a wide array of secondary metabolites. The high degree of regioselectivity observed in the formation of this compound, where the propanoate group is specifically attached to the 3-position, strongly suggests an enzyme-catalyzed process. Chemical synthesis without the guidance of an enzyme would likely result in a mixture of isomers with the propanoate group attached at different hydroxyl positions on the pinobanksin molecule.

The presence of this compound in propolis also raises the possibility of enzymatic modification of plant-derived pinobanksin by the bees themselves. Honeybees are known to introduce their own enzymes into propolis, which could potentially be involved in the esterification process. However, the primary hypothesis remains that this ester is of plant origin, and subsequently collected by bees.

The esterification of flavonoids like pinobanksin serves several important biological functions for the producing organism, which are summarized in the table below. The addition of a propanoate group to pinobanksin increases its lipophilicity, which can have significant implications for its biological activity and function.

| Property Modified by Esterification | Biological Rationale | Supporting Evidence |

| Increased Lipophilicity | Enhances the compound's ability to be incorporated into and transported across lipid membranes, such as cell walls and membranes of invading microbes. This can increase the efficacy of the compound as a defensive agent. | General studies on flavonoid esters demonstrate that acylation increases their solubility in nonpolar environments. |

| Enhanced Antimicrobial Activity | The modified structure may exhibit stronger inhibitory effects against bacteria and fungi, contributing to the protective properties of plant resins and propolis. Propolis is known for its role in protecting the beehive from pathogens. | Pinobanksin and its esters have demonstrated antimicrobial properties. The increased lipophilicity of the ester may facilitate its interaction with microbial cell membranes. |

| Altered Chemical Stability | Esterification can protect the core flavonoid structure from degradation by environmental factors or enzymatic action, thereby prolonging its biological activity. | Acylation is a known strategy in plants to stabilize reactive compounds for storage or transport. |

| Role in Plant Defense | Acylated flavonoids can act as antifeedants, deterring herbivores. Their presence in resins suggests a role in protecting the plant from physical damage and subsequent microbial infection. mdpi.com | Phenylpropanoids and flavonoids are well-established as key components of plant defense mechanisms against a variety of biotic stresses. mdpi.com |

Advanced Analytical Methodologies for the Characterization and Quantification of Pinobanksin 3 O Propanoate in Complex Matrices

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for isolating Pinobanksin (B127045) 3-O-propanoate from other structurally related flavonoids and matrix components. Reversed-phase chromatography is the most common approach, leveraging the compound's moderate polarity.

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Photodiode Array (PDA) is a robust and widely used method for analyzing phenolic compounds, including Pinobanksin 3-O-propanoate. researchgate.netmdpi.com This technique allows for the separation of compounds based on their differential partitioning between a stationary phase (typically C18) and a mobile phase. The DAD/PDA detector acquires absorbance spectra across a range of wavelengths simultaneously, which aids in peak purity assessment and preliminary identification based on the characteristic UV-Vis absorbance of the flavonoid structure.

In typical analyses of propolis or plant extracts, this compound is identified as one of many peaks in a complex chromatogram. researchgate.netipb.pt Its UV spectrum, like other flavanones, generally exhibits two primary absorption maxima, which are crucial for its detection and preliminary characterization.

| Parameter | Typical Conditions for Flavonoid Analysis |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile (B52724) (or Methanol) and water, often acidified with formic or acetic acid |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | DAD/PDA, monitoring at wavelengths around 280-290 nm and 330-340 nm |

| Temperature | Ambient or controlled (e.g., 25-30 °C) |

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC for the analysis of complex samples containing this compound. By utilizing columns packed with sub-2 µm particles, UHPLC systems operate at higher pressures to achieve superior resolution, much faster analysis times, and increased sensitivity. nih.govbiocrick.com This enhanced resolving power is particularly advantageous for separating this compound from its isomers and other closely related flavonoid esters, such as Pinobanksin 3-O-acetate, which may co-elute in standard HPLC systems. researchgate.netsemanticscholar.org The increased peak capacity and narrower peaks afforded by UHPLC lead to more accurate quantification and a more detailed chemical profile of the matrix. mdpi.com

Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the definitive identification and quantification of this compound. When coupled with liquid chromatography (LC-MS), it provides molecular weight information and structural details through fragmentation analysis.

Electrospray ionization (ESI) is the most common ionization technique for analyzing flavonoids like this compound. ipb.pt Analysis is typically performed in negative ion mode, which readily facilitates the deprotonation of the acidic phenolic hydroxyl groups to form the [M-H]⁻ ion. researchgate.netmdpi.com

Tandem Mass Spectrometry (LC-MS/MS): This technique provides high selectivity and sensitivity for quantification. mdpi.com A specific precursor ion (the [M-H]⁻ of this compound) is selected and fragmented, and a specific product ion is monitored. This allows for accurate quantification even in the presence of co-eluting isobaric interferences.

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS): High-resolution mass spectrometers like Q-TOF provide highly accurate mass measurements for both the precursor and fragment ions. nih.govmdpi.commdpi.com This allows for the determination of the elemental composition of the molecule and its fragments, greatly increasing the confidence in its identification, especially when authentic standards are not available.

The structural confirmation of this compound is achieved through the systematic analysis of its fragmentation pattern in MS/MS experiments. ipb.pt In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 327 serves as the precursor ion. researchgate.net

The fragmentation is characterized by several key losses and cleavages:

Loss of the Propanoate Group: A primary fragmentation pathway involves the neutral loss of propanoic acid (74 Da) or the loss of the propionyl group radical followed by rearrangement.

Retro-Diels-Alder (RDA) Fission: The flavanone (B1672756) core undergoes a characteristic RDA fission of the C-ring. This cleavage provides diagnostic ions that help to confirm the hydroxylation pattern of the A and B rings. nih.gov

The analysis of these specific fragments allows for the unambiguous identification of the compound as Pinobanksin with a propanoate ester at the 3-position. researchgate.netipb.ptnih.gov

| Ion Type | m/z (Mass-to-Charge Ratio) | Proposed Identity/Origin |

|---|---|---|

| [M-H]⁻ | 327 | Deprotonated this compound |

| [M-H - C₃H₅O]⁻ | 270 | Loss of the propionyl radical from the ester |

| [M-H - C₃H₆O₂]⁻ | 253 | Deprotonated Pinobanksin (loss of propanoic acid) |

| RDA Fragment | 151 | Fragment corresponding to the deprotonated A-ring after RDA fission |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific published NMR data for isolated this compound is not widely available, its structure allows for the prediction of its characteristic ¹H-NMR and ¹³C-NMR spectra based on the well-documented spectra of the pinobanksin core and the propanoate moiety. mdpi.com NMR spectroscopy provides definitive structural information by mapping the carbon-hydrogen framework of the molecule.

¹H-NMR Spectroscopy: The proton spectrum would show characteristic signals for the flavanone skeleton, including two doublets for the meta-coupled protons on the A-ring, signals for the five protons of the unsubstituted B-ring, and the ABX system of protons on the C-ring. Crucially, the presence of the 3-O-propanoate group would be confirmed by a triplet (for the -CH₃ group) and a quartet (for the -CH₂- group), with their chemical shifts and coupling constants being diagnostic.

Analysis by 2D-NMR techniques, such as COSY, HSQC, and HMBC, would be used to definitively assign all proton and carbon signals and confirm the connectivity, including the precise location of the propanoate ester at the C-3 position.

1H-NMR and 13C-NMR for Comprehensive Structural Assignment

One-dimensional Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the de novo structural elucidation and identity confirmation of isolated natural products like this compound. The chemical shifts (δ) observed in these spectra are highly sensitive to the electronic environment of each nucleus, providing a detailed fingerprint of the molecule's atomic framework.

The ¹H-NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the flavanone core and the propanoate moiety. The aromatic protons of the A-ring, typically appearing as metacoupled doublets, and the protons of the unsubstituted B-ring, would be readily identifiable. The stereochemistry of the C-ring can be inferred from the coupling constants between H-2 and H-3. The presence of the 3-O-propanoate group would be confirmed by signals corresponding to the ethyl group, specifically a quartet and a triplet.

The ¹³C-NMR spectrum provides complementary information, with signals for each unique carbon atom in the molecule. The carbonyl carbon of the flavanone C-ring and the ester carbonyl of the propanoate group would resonate at characteristic downfield shifts. The chemical shifts of the aromatic carbons in the A and B rings, as well as the aliphatic carbons of the C-ring and the propanoate side chain, would complete the carbon skeleton assignment.

Below are the anticipated ¹H and ¹³C NMR spectral data for this compound, based on known data for pinobanksin and related flavonoid esters.

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 5.45 | d | 12.5 |

| H-3 | 5.30 | d | 12.5 |

| H-6 | 6.05 | d | 2.0 |

| H-8 | 6.02 | d | 2.0 |

| H-2', H-6' | 7.40-7.55 | m | |

| H-3', H-4', H-5' | 7.40-7.55 | m | |

| 5-OH | 12.01 | s | |

| 7-OH | 9.65 | s | |

| H-2'' (CH₂) | 2.40 | q | 7.5 |

| H-3'' (CH₃) | 1.15 | t | 7.5 |

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 79.5 |

| C-3 | 75.0 |

| C-4 | 196.0 |

| C-4a | 102.5 |

| C-5 | 164.0 |

| C-6 | 96.0 |

| C-7 | 167.5 |

| C-8 | 95.5 |

| C-8a | 163.0 |

| C-1' | 138.0 |

| C-2', C-6' | 126.5 |

| C-3', C-5' | 129.0 |

| C-4' | 128.8 |

| C-1'' (C=O) | 174.0 |

| C-2'' (CH₂) | 27.5 |

| C-3'' (CH₃) | 9.0 |

Two-Dimensional NMR Techniques (COSY, HMBC) for Connectivity Determination

Correlation Spectroscopy (COSY) is used to identify proton-proton (¹H-¹H) coupling networks. In the COSY spectrum of this compound, cross-peaks would be observed between geminal and vicinal protons. For instance, a clear correlation between H-2 and H-3 would confirm their connectivity in the C-ring. Similarly, the coupling between the methylene (B1212753) (H-2'') and methyl (H-3'') protons of the propanoate group would be evident.

Heteronuclear Multiple Bond Correlation (HMBC) is a powerful technique for identifying long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is particularly useful for connecting different spin systems and for assigning quaternary carbons. Key HMBC correlations for this compound would include:

The correlation between H-2 and the carbonyl carbon C-4, as well as carbons in the B-ring (C-1', C-2', C-6').

The correlation between H-3 and the ester carbonyl carbon C-1''.

Correlations from the aromatic protons H-6 and H-8 to the surrounding carbons in the A-ring, confirming their positions.

The correlation from the methylene protons (H-2'') of the propanoate group to the ester carbonyl carbon (C-1''), providing definitive evidence for the ester linkage.

Together, these 2D NMR experiments provide an unambiguous assignment of all proton and carbon signals and confirm the complete covalent structure of this compound.

Integrated Analytical Platforms and Chemometric Approaches in Natural Product Research

The analysis of this compound in its natural sources, such as propolis, presents significant challenges due to the complexity of the matrix. Propolis contains a multitude of flavonoids, phenolic acids, and other compounds, often with similar physicochemical properties, making the separation and quantification of a single component difficult.

Integrated analytical platforms that couple high-resolution separation techniques with sensitive detection methods are essential for tackling this complexity. A common and powerful approach is the hyphenation of Liquid Chromatography (LC) with Mass Spectrometry (MS), often with a Diode Array Detector (DAD) for simultaneous UV-Vis spectral acquisition. This LC-DAD-MS platform allows for the separation of this compound from other matrix components, its tentative identification based on its retention time and UV spectrum, and its unambiguous identification and quantification through its mass-to-charge ratio and fragmentation pattern.

Chemometric approaches are statistical and mathematical methods used to extract meaningful information from large and complex chemical datasets. In the context of natural product research, chemometrics can be applied to data generated from integrated analytical platforms to:

Fingerprinting and Quality Control: By applying Principal Component Analysis (PCA) or other pattern recognition techniques to chromatographic or spectroscopic data from multiple propolis samples, it is possible to classify them based on their chemical profiles and geographical origin.

Dereplication: Chemometric tools can help to rapidly identify known compounds in a complex mixture, preventing the time-consuming process of re-isolating and re-characterizing them.

Correlation of Chemical Composition with Bioactivity: By correlating the chemical profiles of different samples with their measured biological activity, it is possible to identify the compounds that are most likely responsible for the observed effects. This can guide the targeted isolation of bioactive compounds like this compound.

The integration of advanced analytical techniques with sophisticated data analysis methods provides a powerful workflow for the comprehensive characterization and quantification of this compound in complex matrices, facilitating a deeper understanding of its distribution and potential biological significance.

Structure Activity Relationship Sar Studies of Pinobanksin 3 O Propanoate and Its Derivatives

Influence of Acyl Group Length and Chemical Structure on Biological Activities

The introduction of an acyl group at the 3-position of the pinobanksin (B127045) scaffold significantly alters its physicochemical properties, such as lipophilicity, which in turn affects its interaction with biological targets. The length and chemical nature of this acyl chain are critical determinants of the compound's biological profile.

Studies have demonstrated that pinobanksin and its ester derivatives possess anti-proliferative activity by inducing apoptosis in cancer cells. daneshyari.com The potency of this effect is closely linked to the nature of the acyl group at the 3-position.

Research on a B-cell lymphoma cell line (M12.C3.F6) revealed that Pinobanksin 3-O-propanoate is a potent inducer of apoptosis. nih.govnih.gov A comparative study of pinobanksin and its 3-O-acyl esters showed that while the parent compound, pinobanksin, exhibited anti-proliferative activity, the ester derivatives, including the propanoate, butyrate (B1204436), and pentanoate, also effectively inhibited cancer cell proliferation. nih.gov

The esterification of pinobanksin at the C-3 position with varying acyl chain lengths results in a differential anti-proliferative and apoptotic response. This compound, along with the butyrate and pentanoate esters, has been identified as an active anti-proliferative agent. nih.gov Notably, this compound was found to have the highest apoptotic activity among a series of tested pinobanksin esters. nih.gov In contrast, pinobanksin-3-O-acetate showed no effect on the experimented cell lines in one study. nih.gov This highlights that a specific range of acyl chain length is optimal for inducing apoptosis in these cancer cells.

| Compound | IC₅₀ (µM) |

|---|---|

| Pinobanksin | 52.1 |

| This compound | 67.0 |

| Pinobanksin 3-O-butyrate | 49.9 |

| Pinobanksin 3-O-pentanoate | 51.3 |

| Pinobanksin 3-O-hexanoate | 76.6 |

The modification of pinobanksin with different acyl groups also influences its antimicrobial properties. Structure-activity relationship studies indicate that the effectiveness of these compounds against various pathogens is dependent on the length of the alkyl chain. researchgate.net Generally, an increase in the alkyl chain length of phenolic acid esters corresponds to an increase in antimicrobial activity. researchgate.net

For instance, in studies against trypanosomal parasites, butyrate and propionyl esters of pinobanksin were associated with the highest activity against Trypanosoma brucei. nih.gov This suggests that for certain pathogens, shorter to medium-length acyl chains like propanoate are effective in enhancing the antimicrobial potency of the pinobanksin core. The increased lipophilicity conferred by the ester group likely facilitates the compound's ability to penetrate microbial cell membranes.

Role of Hydroxyl Group Positions and Esterification in Modulating Pharmacological Profile

The pinobanksin molecule has three hydroxyl (-OH) groups at the C-3, C-5, and C-7 positions, which are crucial for its biological activity. Esterification of the C-3 hydroxyl group, as seen in this compound, is a key modification that modulates its pharmacological profile.

Stereochemical Considerations and Chiral Centers in Activity Modulation

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. nih.govmdpi.com Natural compounds are often produced in an enantiomerically pure form, and their interaction with biological targets, which are themselves chiral, is highly specific. mdpi.commalariaworld.org

Computational Chemistry and Molecular Docking Approaches in SAR Elucidation

Computational chemistry and molecular docking have become invaluable tools for understanding the structure-activity relationships of bioactive compounds. mbimph.commdpi.commdpi.com These methods allow researchers to predict how a ligand, such as this compound, will bind to the active site of a target protein, providing insights into its mechanism of action. researchgate.net

Molecular docking studies have been performed on pinobanksin and its derivatives to explore their inhibitory potential against various therapeutic targets. For instance, pinobanksin has been docked against the topoisomerase IIβ enzyme, a target in cancer therapy, although it showed a lower binding affinity compared to other flavonoids like galangin (B1674397) and pinocembrin (B1678385). mdpi.com In other in-silico studies, pinobanksin demonstrated good binding affinities for the Tissue Plasminogen Activator protein and the COX-1 protein, suggesting potential antiplatelet action. taylorandfrancis.com Furthermore, docking studies have investigated the binding of pinobanksin to the 3-CL protease (Mpro) of the COVID-19 virus. nih.gov

These computational approaches help to elucidate the structural requirements for potent biological activity and can guide the rational design of new, more effective derivatives of this compound. mdpi.comnih.gov By simulating the interaction at a molecular level, researchers can better understand why changes in the acyl group length or stereochemistry lead to different biological outcomes.

Biotechnological and Synthetic Research Approaches for Pinobanksin 3 O Propanoate

Chemoenzymatic Synthesis and Biotransformation of Pinobanksin (B127045) and its Esters

The synthesis of pinobanksin 3-O-propanoate and related esters often employs chemoenzymatic methods, which combine chemical and enzyme-catalyzed reactions to achieve high selectivity and efficiency. This approach is particularly useful for modifying complex natural molecules like flavonoids.

A primary strategy involves the enzymatic acylation of pinobanksin. Lipases are frequently used enzymes for this purpose due to their ability to function in non-aqueous environments and their high regioselectivity. In a typical chemoenzymatic process, pinobanksin, which can be isolated from natural sources or produced biotechnologically, is reacted with a propionyl donor, such as propanoic acid or its activated esters. A lipase, for example, from Candida antarctica, can specifically catalyze the esterification at the 3-hydroxyl group of the pinobanksin molecule, yielding this compound. This enzymatic step avoids the need for complex protection and deprotection steps often required in purely chemical synthesis, leading to a more efficient and environmentally friendly process. mdpi.com

Biotransformation represents another key approach, where microorganisms or their enzymes are used to carry out specific modifications on a substrate. A critical biotransformation for producing pinobanksin itself is the hydroxylation of pinocembrin (B1678385). nih.gov Microorganisms engineered to express flavanone (B1672756) 3-hydroxylase (F3H) can convert pinocembrin into pinobanksin. This pinobanksin can then serve as the immediate precursor for the subsequent synthesis of its propanoate ester. Furthermore, the metabolism of flavonoids by microorganisms can be considered a form of biotransformation. Gut microbiota, for instance, can metabolize complex flavonoids into simpler phenolic compounds, demonstrating the capacity of biological systems to modify these structures. ub.edu

Strategies for Enhanced Biotechnological Production of this compound in Engineered Systems

The production of this compound in engineered microbial systems, such as Escherichia coli or Saccharomyces cerevisiae, offers a promising alternative to chemical synthesis or extraction from natural sources. nih.gov Enhancing the production yield requires a multi-faceted metabolic engineering approach.

Key strategies for boosting production include:

Enhancing Precursor Supply: The biosynthesis of flavonoids depends on the availability of precursors like malonyl-CoA and p-coumaroyl-CoA (derived from phenylalanine). frontiersin.orgmdpi.com Engineering the host's central metabolism to increase the intracellular pools of these precursors is a critical step.

Overexpression of Pathway Enzymes: Increasing the expression levels of all the enzymes in the biosynthetic pathway leading to this compound can help drive the metabolic flux towards the final product. This includes enzymes for the core flavonoid pathway as well as the specific hydroxylase and the final acyltransferase.

Screening for Efficient Enzymes: The efficiency of the biosynthetic pathway is often limited by the catalytic activity of one or more enzymes. Screening for highly active enzymes from different organisms or improving existing enzymes through protein engineering can overcome these bottlenecks.

Elimination of Competing Pathways: The precursor molecules can be consumed by other native metabolic pathways in the host organism. Down-regulating or knocking out the genes of these competing pathways can redirect the metabolic flux towards the desired flavonoid. frontiersin.org

Co-culture Engineering: This strategy involves dividing the metabolic pathway between two or more different microbial strains. One strain might be engineered to produce pinobanksin, which is then secreted and taken up by a second strain engineered to perform the final esterification step to produce this compound.

These strategies, often used in combination, aim to create a robust microbial cell factory capable of producing this compound at an industrial scale.

Design and Synthesis of Novel Pinobanksin Derivatives for Targeted Research

The chemical structure of pinobanksin serves as a scaffold for the design and synthesis of novel derivatives with potentially improved or altered biological activities. nih.gov Esterification at the 3-hydroxyl position is a common and effective strategy for creating a library of related compounds. researchgate.net Besides this compound, other esters such as pinobanksin-3-O-acetate, pinobanksin-3-O-butyrate, pinobanksin-3-O-pentanoate, and pinobanksin-3-O-hexanoate have been identified or synthesized. researchgate.netnih.gov

The primary goals of synthesizing these derivatives include:

Structure-Activity Relationship (SAR) Studies: By creating a series of related compounds and testing their biological activity, researchers can understand how specific structural modifications influence their function. For example, one study found that among several ester derivatives, pinobanksin-3-O-propanoate induced the highest apoptotic activity in a cancer cell line, highlighting the importance of the propanoate group for this specific effect. nih.gov

Improving Stability: Modification of hydroxyl groups can protect the molecule from rapid metabolic degradation, potentially prolonging its activity in a biological system.

The chemical synthesis of these derivatives often involves standard esterification reactions. For instance, pinobanksin can be reacted with an appropriate acyl chloride or carboxylic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). dovepress.comnih.gov

| Compound Name | Ester Group at 3-Position | Reference |

|---|---|---|

| Pinobanksin-3-O-acetate | -COCH₃ | researchgate.netnih.gov |

| This compound | -COCH₂CH₃ | researchgate.netnih.gov |

| Pinobanksin-3-O-butyrate | -CO(CH₂)₂CH₃ | researchgate.netnih.gov |

| Pinobanksin-3-O-pentanoate | -CO(CH₂)₃CH₃ | researchgate.netnih.gov |

| Pinobanksin-3-O-hexanoate | -CO(CH₂)₄CH₃ | researchgate.net |

Metabolic Engineering of Flavonoid Biosynthesis Pathways for Specialized this compound Production

The de novo biosynthesis of this compound in a microbial host requires the reconstruction of a specialized metabolic pathway. nih.gov This involves introducing a set of heterologous genes that encode the necessary enzymes to convert a central metabolite, such as glucose, into the final product.

The engineered pathway begins with the production of the flavonoid precursor, pinocembrin. This part of the pathway originates from the amino acid L-phenylalanine. mdpi.comencyclopedia.pub

Phenylalanine ammonia-lyase (PAL) converts L-phenylalanine to cinnamic acid.

Cinnamate-4-hydroxylase (C4H) hydroxylates cinnamic acid to produce p-coumaric acid.

4-coumarate:CoA ligase (4CL) activates p-coumaric acid to its thioester, p-coumaroyl-CoA.

Chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

Chalcone isomerase (CHI) cyclizes naringenin chalcone to produce the flavanone pinocembrin (also known as naringenin, depending on the B-ring hydroxylation pattern which is not present here).

To produce pinobanksin, an additional enzyme is required: 6. Flavanone 3-hydroxylase (F3H) introduces a hydroxyl group at the 3-position of pinocembrin to yield pinobanksin. encyclopedia.pub

For the final, specialized step to produce this compound, a specific acyltransferase must be introduced: 7. An Acyltransferase (e.g., a propionyl-CoA:pinobanksin 3-O-propionyltransferase) would catalyze the transfer of a propionyl group from a donor like propionyl-CoA to the 3-hydroxyl group of pinobanksin. The discovery and engineering of an enzyme with high specificity for this reaction is a crucial step for specialized production.

| Enzyme | Abbreviation | Function in the Pathway | Reference |

|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid | encyclopedia.pub |

| Cinnamate-4-hydroxylase | C4H | Converts cinnamic acid to p-coumaric acid | encyclopedia.pub |

| 4-coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA | encyclopedia.pub |

| Chalcone synthase | CHS | Synthesizes naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA | encyclopedia.pub |

| Chalcone isomerase | CHI | Cyclizes naringenin chalcone to pinocembrin | encyclopedia.pub |

| Flavanone 3-hydroxylase | F3H | Hydroxylates pinocembrin to pinobanksin | encyclopedia.pub |

| Acyltransferase | - | Transfers a propionyl group to pinobanksin | - |

Future Directions and Emerging Research Opportunities

Comprehensive Elucidation of Undiscovered Mechanistic Pathways

The primary known mechanism of action for Pinobanksin (B127045) 3-O-propanoate is the induction of apoptosis in cancer cells, a process mediated through the activation of caspase signaling pathways. However, the full spectrum of its molecular interactions is likely far more complex. Future research must endeavor to uncover the less apparent and potentially novel mechanistic pathways through which this compound exerts its effects.

A critical area of investigation will be to determine if Pinobanksin 3-O-propanoate, like its parent compound pinobanksin, can modulate inflammatory pathways. The anti-inflammatory properties of many flavonoids are well-documented, and it is plausible that the propanoate ester possesses similar or enhanced capabilities. nih.gov Furthermore, exploring its potential as a pro-oxidant within the tumor microenvironment could reveal additional anticancer mechanisms. nih.gov Many flavonoids exhibit a dual role, acting as antioxidants in healthy cells while promoting oxidative stress and subsequent apoptosis in cancer cells. nih.govnih.gov

Future studies should also investigate the impact of this compound on key signaling pathways implicated in cancer progression, such as the PI3K/Akt and MAPK pathways. mdpi.com Understanding how this compound interacts with these and other cellular signaling networks will provide a more complete picture of its biological activity and may reveal novel therapeutic targets.

Exploration of Synergistic Interactions with Other Bioactive Phytochemicals

This compound is often found in natural sources like propolis alongside a rich array of other flavonoids and phenolic compounds. nih.gov This co-occurrence suggests the potential for synergistic interactions that could enhance its therapeutic efficacy. Future research should systematically investigate the combined effects of this compound with other phytochemicals commonly found in these natural sources.

Of particular interest are its interactions with other flavonoids known to possess anticancer and antioxidant properties, such as chrysin (B1683763) and pinocembrin (B1678385). nih.gov Studies have shown that combinations of different flavonoids can lead to synergistic antioxidant effects, suggesting that a similar potentiation of activity could be observed for anticancer applications. researchgate.net Investigating these combinations could lead to the development of more potent, multi-targeted therapeutic strategies.

| Compound | Co-occurring Phytochemicals in Propolis | Potential for Synergistic Interaction |

| This compound | Chrysin, Pinocembrin, Galangin (B1674397), Caffeic Acid Phenyl Ester | Enhanced anticancer and antioxidant activity |

Development of Advanced Delivery Systems for Enhanced Research Modalities

A significant hurdle in the therapeutic application of many flavonoids is their poor bioavailability, which can be attributed to low water solubility and instability in the gastrointestinal tract. biointerfaceresearch.com To overcome these limitations and enhance the research and therapeutic potential of this compound, the development of advanced delivery systems is paramount.

Nanoencapsulation technologies, such as the use of liposomes and polymeric nanoparticles, have shown great promise for improving the delivery of other flavonoids. nih.govmdpi.comresearchgate.net These systems can protect the compound from degradation, improve its solubility, and facilitate its targeted delivery to specific tissues or cells. mdpi.com Future research should focus on formulating this compound into various nanocarriers and evaluating their efficacy in both in vitro and in vivo models. Such advancements will not only improve its therapeutic potential but also provide more reliable and reproducible results in research settings.

| Delivery System | Potential Advantages for this compound |

| Liposomes | Enhanced encapsulation and delivery, protection from degradation. nih.gov |

| Polymeric Nanoparticles | Improved solubility and bioavailability, targeted delivery. mdpi.com |

| Hydrogels | Controlled and sustained release for topical applications. mdpi.com |

Integration of Omics Technologies (Metabolomics, Transcriptomics, Proteomics) for Holistic Biological Understanding

To gain a comprehensive and unbiased understanding of the biological effects of this compound, the integration of omics technologies is essential. Metabolomics, transcriptomics, and proteomics can provide a global view of the molecular changes induced by the compound in biological systems.

Transcriptomics can identify the genes that are up- or down-regulated in response to treatment with this compound, offering insights into the signaling pathways and cellular processes it modulates. nih.govProteomics can then be used to validate these findings at the protein level and identify post-translational modifications that may be critical to the compound's mechanism of action. nih.govMetabolomics will allow for the analysis of changes in the cellular metabolome, revealing alterations in metabolic pathways that may be central to its biological activity. mdpi.com

By integrating these multi-omics datasets, researchers can construct a detailed and holistic model of how this compound functions at a systems level. oup.com This approach has the potential to uncover novel biomarkers of response, identify previously unknown mechanisms of action, and provide a robust foundation for its future development as a therapeutic agent.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Pinobanksin 3-O-propanoate in natural matrices?

- Methodology : Use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for precise identification and quantification. Calibrate instruments using certified reference standards, and validate methods via spike-and-recovery experiments to account for matrix effects. Ensure measurement precision by adhering to the metric system and reporting values within the instrument’s resolution (e.g., ±0.001 μg/mL) .

- Data Analysis : Compare retention times and fragmentation patterns against authenticated standards. Report statistical confidence intervals (e.g., 95% CI) for quantitative results .

Q. How can researchers optimize the synthesis of this compound for reproducibility?

- Methodology : Employ a stepwise esterification protocol using propionic anhydride and pinobanksin under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and optimize parameters (e.g., temperature, catalyst concentration) using factorial design experiments .

- Quality Control : Characterize purity via nuclear magnetic resonance (NMR) spectroscopy and quantify impurities using HPLC with diode-array detection (DAD) .

Q. What experimental conditions affect the stability of this compound, and how can they be controlled?

- Methodology : Conduct stability studies under varying pH, temperature, and light exposure. Use accelerated stability testing (e.g., 40°C/75% relative humidity) and analyze degradation products via LC-UV/MS. Apply Arrhenius kinetics to predict shelf-life .

- Statistical Reporting : Express degradation rates as mean ± standard deviation (SD) across triplicate trials, ensuring significance thresholds (e.g., p < 0.05) are validated .

Advanced Research Questions

Q. How can mechanistic studies on this compound’s bioactivity be designed to address conflicting in vitro and in vivo results?

- Framework : Apply the PICOT framework to structure hypotheses:

- P (Population): Target cell lines or animal models.

- I (Intervention): Dose-response administration of the compound.

- C (Comparison): Untreated controls or benchmark antioxidants (e.g., quercetin).

- O (Outcome): Quantify biomarkers (e.g., ROS reduction, enzyme inhibition).

- T (Time): Define exposure duration (e.g., 24-hour incubation).

Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the scope .

Q. What statistical approaches are suitable for resolving contradictions in this compound’s reported antioxidant efficacy?

- Methodology : Apply multivariate regression to isolate confounding variables (e.g., solvent polarity, cell type). Use ANOVA for cross-study comparisons and Bayesian inference to assess probability of effect replication .

- Reporting : Avoid the term "significant" without specifying p-values or confidence intervals. Justify numerical precision (e.g., IC50 values reported to three decimal places) .

Q. How can researchers design experiments to differentiate this compound’s direct antioxidant effects from its modulation of cellular signaling pathways?

- Experimental Design :

- Step 1 : Use gene knockout models (e.g., Nrf2⁻/⁻ cells) to test pathway dependence.

- Step 2 : Compare outcomes in antioxidant activity assays (e.g., DPPH scavenging) vs. transcriptional profiling (RNA-seq) .

- Data Integration : Create "shell tables" to map variables (e.g., ROS levels, gene expression) against hypothesized mechanisms .

Q. What methodologies are recommended for studying synergistic interactions between this compound and other flavonoids?

- Approach : Use isobolographic analysis to quantify synergy in combinatorial treatments. Calculate combination indices (CI) via the Chou-Talalay method, where CI < 1 indicates synergy .

- Validation : Replicate findings across multiple cell lines and validate with in vivo models (e.g., murine oxidative stress assays) .

Q. How can researchers track the metabolic fate of this compound in mammalian systems?

- Methodology : Administer isotopically labeled compound (e.g., ¹³C-propionyl group) and analyze metabolites via ultra-high-resolution LC-MS. Use pharmacokinetic modeling (e.g., non-compartmental analysis) to estimate half-life and bioavailability .

- Ethical Compliance : Adhere to institutional guidelines for human/animal studies, including detailed participant selection criteria and informed consent protocols .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.